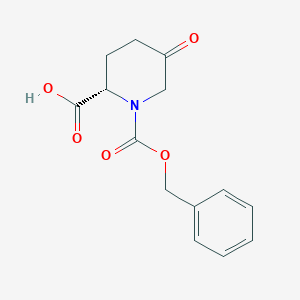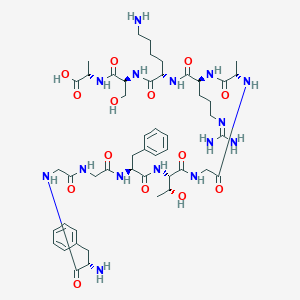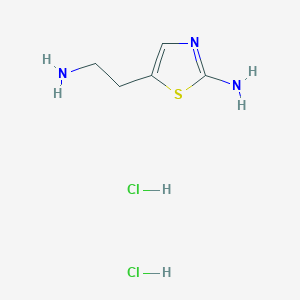
5-(2-Aminoethyl)thiazol-2-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(2-Aminoethyl)thiazol-2-amine dihydrochloride” is a compound that belongs to the thiazole group of chemicals . It has a molecular weight of 230.16 and its IUPAC name is 5-(2-aminoethyl)-4-methylthiazol-2-amine dihydrochloride .
Synthesis Analysis
The synthesis of thiazol-2-amines, such as “5-(2-Aminoethyl)thiazol-2-amine dihydrochloride”, can be achieved via the Mannich reaction with secondary amines . Another synthetic strategy involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .
Molecular Structure Analysis
The molecular formula of “5-(2-Aminoethyl)thiazol-2-amine dihydrochloride” is C6H13Cl2N3S . The InChI code is 1S/C6H11N3S.2ClH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H . The canonical SMILES representation is C1=C(SC(=N1)N)CCN .
Physical And Chemical Properties Analysis
The molecular weight of “5-(2-Aminoethyl)thiazol-2-amine dihydrochloride” is 143.21 g/mol . It has a topological polar surface area of 93.2 Ų and a complexity of 88.3 . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .
科学的研究の応用
Synthesis and Structural Properties
The synthesis and study of structural properties of thiazole derivatives, including those similar to "5-(2-Aminoethyl)thiazol-2-amine dihydrochloride," have been a topic of interest in chemical research. For instance, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which are related to the thiazole family, showcases the versatility of thiazole derivatives in chemical synthesis. These compounds are synthesized through the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, leading to a series of compounds with potential applications in medicinal chemistry due to their structural properties (Issac & Tierney, 1996).
Therapeutic Applications
Thiazole and its derivatives have been extensively reviewed for their therapeutic applications, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties. These reviews highlight the significant biological properties and therapeutic applications of thiazole derivatives reported in patents from various companies. The versatility of thiazole derivatives in pharmaceutical research is emphasized by their wide range of possible therapeutic applications, underscoring the unpredictability of pharmacological activity due to structural modifications of prototype drug molecules (Leoni et al., 2014).
Biological Activities
The biological activities of thiazolidine derivatives, a closely related class to thiazoles, have also been a focus of research, showing diverse therapeutic and pharmaceutical activities. These activities include anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects. Various synthetic approaches, including multicomponent reaction, click reaction, nano-catalysis, and green chemistry, have been employed to enhance their selectivity, purity, product yield, and pharmacokinetic activity. The exploration of thiazolidine motifs bridges organic synthesis and medicinal chemistry, prompting ongoing research into new drug candidates (Sahiba et al., 2020).
Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents showcases the continued interest in thiazole derivatives for developing therapeutic agents. These compounds are synthesized through cyclocondensation reactions and evaluated for their in vitro antioxidant and anti-inflammatory activities, highlighting the potential of thiazole derivatives as templates for evaluating new anti-inflammatory agents and antioxidants (Raut et al., 2020).
特性
IUPAC Name |
5-(2-aminoethyl)-1,3-thiazol-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S.2ClH/c6-2-1-4-3-8-5(7)9-4;;/h3H,1-2,6H2,(H2,7,8);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOZLNMXGIFIKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545596 |
Source


|
| Record name | 5-(2-Aminoethyl)-1,3-thiazol-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)thiazol-2-amine dihydrochloride | |
CAS RN |
105774-05-8 |
Source


|
| Record name | 5-(2-Aminoethyl)-1,3-thiazol-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-aminoethyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B171940.png)
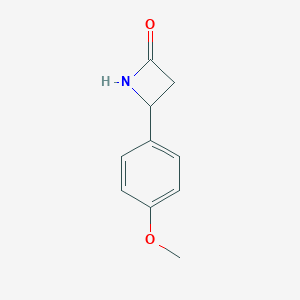
![N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B171948.png)
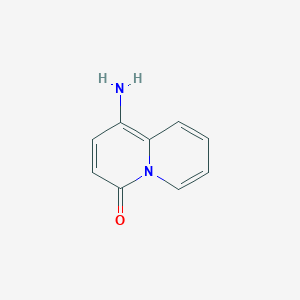
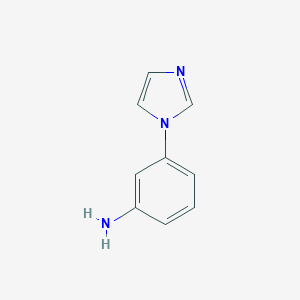
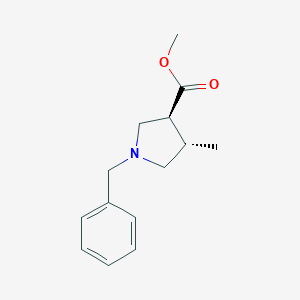
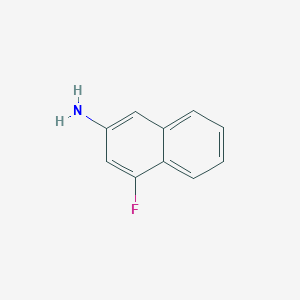

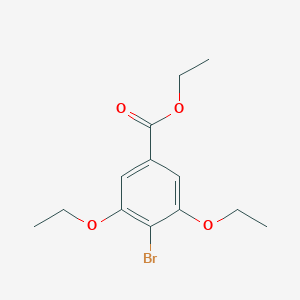
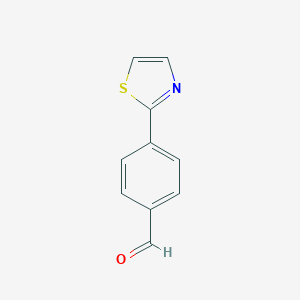
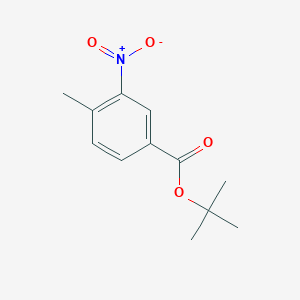
![4-[4-[(2S)-2-Methylbutyl]phenyl]phenol](/img/structure/B171967.png)
